4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898758-08-2
VCID: VC2290620
InChI: InChI=1S/C21H22FNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F
Molecular Formula: C21H22FNO3
Molecular Weight: 355.4 g/mol

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

CAS No.: 898758-08-2

Cat. No.: VC2290620

Molecular Formula: C21H22FNO3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone - 898758-08-2

Specification

CAS No. 898758-08-2
Molecular Formula C21H22FNO3
Molecular Weight 355.4 g/mol
IUPAC Name [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C21H22FNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Standard InChI Key WQDJIRCEBNDNAL-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F

Introduction

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is a benzophenone derivative characterized by distinct structural features and specific chemical identifiers. The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 898758-08-2, which serves as its unique identifier in chemical databases worldwide . This registration confirms its recognized status within the chemical community and provides a standardized reference point for researchers and manufacturers. The compound is also known by alternative chemical names, including "(4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(2-fluorophenyl)methanone" and "Methanone, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl-" . These synonyms reflect different naming conventions within organic chemistry but refer to the identical molecular structure.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC21H22FNO3
Molecular Weight355.4 g/mol
CAS Number898758-08-2
Boiling Point505.3±50.0 °C (Predicted)
Density1.27±0.1 g/cm³ (Predicted)
pKa8.53±0.20 (Predicted)

Chemical Reactivity

The chemical reactivity of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is influenced by its functional groups and molecular structure. The compound exhibits a predicted pKa value of 8.53±0.20, indicating the acidity of its most acidic proton and providing insight into its behavior in various pH environments . This property is particularly relevant for understanding its potential interactions in biological systems, where pH can significantly affect molecular behavior and activity.

The 1,4-dioxa-8-azaspiro[4.5]decyl group contains a tertiary amine nitrogen that can act as a base or nucleophile in chemical reactions. This nitrogen atom may also serve as a potential site for protonation under acidic conditions, influencing the compound's solubility and distribution characteristics in different pH environments. The ether linkages in the dioxane ring are relatively stable but can potentially undergo cleavage under specific conditions, such as strong acidic environments or certain enzymatic processes.

Synthesis and Chemical Reactions

Stock Solution Preparation

For research applications involving 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone or its closely related derivatives, precise stock solution preparation is essential for experimental reproducibility. Based on information available for related compounds, stock solutions can be prepared at various concentrations depending on the specific research requirements . The molecular weight of 355.4 g/mol for this compound provides the basis for calculating molar concentrations accurately.

Table 2: Stock Solution Preparation Guide (Adapted from similar compounds)

Amount of CompoundVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg2.815 mL0.563 mL0.282 mL
5 mg14.068 mL2.814 mL1.407 mL
10 mg28.137 mL5.627 mL2.814 mL

These calculations are based on the formula: Volume (mL) = Weight (mg) / (Molecular Weight (g/mol) × Desired Concentration (mM) × 0.001). For in vivo applications or experimental procedures requiring specific solvent systems, appropriate dissolution methods must be developed. Typically, DMSO serves as an excellent initial solvent due to its ability to dissolve a wide range of organic compounds, followed by dilution with other solvents as required for specific applications .

Structural Analogs and Derivatives

Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone898758-08-2C21H22FNO3355.4Reference compound
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone898757-86-3C21H22FNO3355.4Fluorine at 4-position instead of 2-position
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone898758-25-3C21H21ClFNO3389.8Additional chlorine at 4-position

Analytical Methods and Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely methods for analyzing the purity and content of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in research and production settings. The choice between these methods would depend on factors such as the compound's thermal stability, volatility, and the specific requirements of the analysis. Given the relatively high predicted boiling point of 505.3±50.0 °C, HPLC might be the preferred method for routine analysis due to its compatibility with non-volatile compounds.

For HPLC analysis, reverse-phase conditions using C18 columns with appropriate mobile phase compositions (typically mixtures of water, acetonitrile, or methanol with suitable buffers) would likely provide effective separation of the target compound from potential impurities or related substances. Detection methods might include UV detection, taking advantage of the strong UV absorption characteristics of the benzophenone chromophore, or mass spectrometric detection for enhanced sensitivity and specificity.

Thin-Layer Chromatography (TLC) could serve as a rapid screening method for monitoring reactions involving this compound or for preliminary purity assessments. Suitable TLC systems might employ silica gel plates with mobile phases containing mixtures of organic solvents such as ethyl acetate, hexane, or dichloromethane, possibly with small additions of more polar solvents like methanol or triethylamine to manage the migration of the basic nitrogen-containing compound.

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